molecular formula C11H19NO2 B8187393 2-Allyl-azetidine-1-carboxylic acid tert-butyl ester

2-Allyl-azetidine-1-carboxylic acid tert-butyl ester

Cat. No.: B8187393
M. Wt: 197.27 g/mol
InChI Key: ZDGPHUPVJKKFPG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyl-azetidine-1-carboxylic acid tert-butyl ester typically involves the alkylation of azetidine derivatives. One common method includes the reaction of azetidine with allyl bromide in the presence of a base, followed by esterification with tert-butyl chloroformate . The reaction conditions often require an inert atmosphere and controlled temperatures to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and scalability. The use of catalysts and automated systems can enhance the efficiency and consistency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Allyl-azetidine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated azetidines, while substitution reactions can produce a variety of functionalized azetidines .

Mechanism of Action

The mechanism of action of 2-Allyl-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets through its reactive azetidine ring. The ring strain facilitates nucleophilic attacks, leading to ring-opening or substitution reactions. These interactions can modulate biological pathways and enzyme activities, making the compound valuable in drug discovery and development .

Comparison with Similar Compounds

Uniqueness: 2-Allyl-azetidine-1-carboxylic acid tert-butyl ester is unique due to its allyl and tert-butyl ester groups, which enhance its reactivity and stability. These functional groups also provide opportunities for further chemical modifications, making it a versatile compound in synthetic chemistry .

Properties

IUPAC Name

tert-butyl 2-prop-2-enylazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-5-6-9-7-8-12(9)10(13)14-11(2,3)4/h5,9H,1,6-8H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDGPHUPVJKKFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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